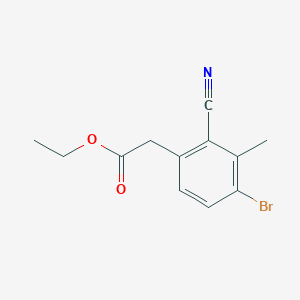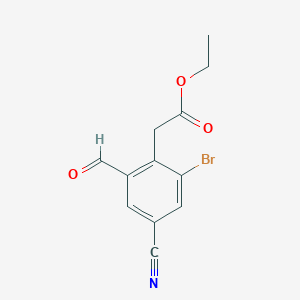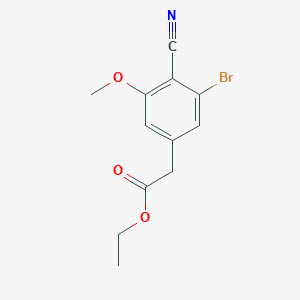![molecular formula C10H9KN2O2S2 B1414052 Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 2059954-46-8](/img/structure/B1414052.png)
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate
Übersicht
Beschreibung
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate is a chemical compound with the molecular formula C10H11KN2O2S2 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a thiophen-2-yl group, an amino group, and a thiazol-4-yl group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications.Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
Compounds containing thiazole rings have shown significant analgesic and anti-inflammatory activities . This suggests that our compound could be developed into a drug that reduces pain and inflammation, potentially offering an alternative to current analgesics and anti-inflammatory medications with fewer side effects.
Antimicrobial and Antifungal Applications
Thiophene derivatives are known to possess antimicrobial and antifungal properties . This makes them valuable in the development of new treatments for bacterial and fungal infections, especially in an era where antibiotic resistance is a growing concern.
Antiviral and Antiretroviral Applications
Thiazole derivatives have been used in the synthesis of antiviral and antiretroviral drugs . The compound could be explored for its efficacy against various viral infections, including HIV, offering a new avenue for antiviral drug development.
Diuretic Applications
Some thiazole derivatives have been found to have diuretic effects, which means they can help remove excess water from the body . This application could be particularly useful in treating conditions like hypertension and certain types of edema.
Neuroprotective Applications
The neuroprotective potential of thiazole derivatives makes them candidates for treating neurological disorders . Research into the compound could lead to new treatments for diseases like Alzheimer’s and Parkinson’s, where neuroprotection is a key therapeutic goal.
Antitumor and Cytotoxic Applications
Thiazole derivatives have shown promise in antitumor and cytotoxic applications, with some compounds demonstrating potent effects on cancer cell lines . Investigating the compound’s potential as an antineoplastic agent could contribute to the development of new cancer therapies.
Kinase Inhibition and Anti-Cancer Applications
Thiophene derivatives have been reported to inhibit kinases, which are enzymes that play a crucial role in the signaling pathways of cancer cells . This suggests that the compound could be used in targeted cancer therapies, particularly in cases where specific kinase activity is associated with tumor growth and progression.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
potassium;2-[2-(thiophen-2-ylmethylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2.K/c13-9(14)4-7-6-16-10(12-7)11-5-8-2-1-3-15-8;/h1-3,6H,4-5H2,(H,11,12)(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOFXXWHMKBNOC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=NC(=CS2)CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9KN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2-(2-{[(thiophen-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Bromo-4,8-dichloro[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1413985.png)
![2-hydroxy-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1413986.png)


